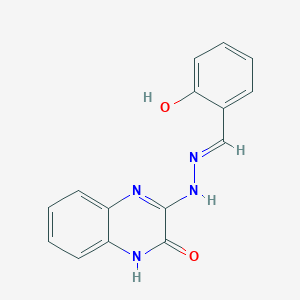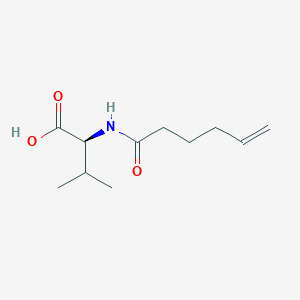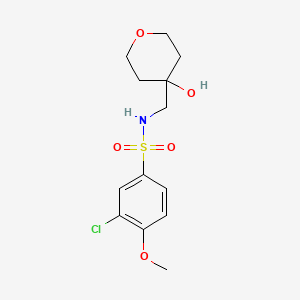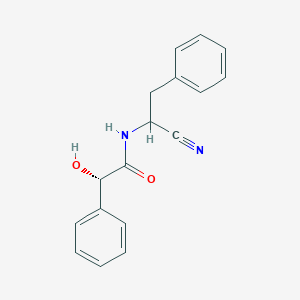
(2S)-N-(1-cyano-2-phenylethyl)-2-hydroxy-2-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-N-(1-cyano-2-phenylethyl)-2-hydroxy-2-phenylacetamide, commonly known as NCPA, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic properties. NCPA belongs to the class of amides and has a molecular weight of 308.36 g/mol. In
作用機序
The exact mechanism of action of NCPA is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the synthesis of prostaglandins that are involved in inflammation and pain. Moreover, NCPA has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
NCPA has been reported to possess significant anti-inflammatory and analgesic activities. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. Moreover, NCPA has been shown to attenuate the pain response in various animal models of neuropathic pain.
実験室実験の利点と制限
NCPA has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. Moreover, it has a high purity and stability, which makes it suitable for use in various research applications. However, the limitations of NCPA include its low solubility in water, which may limit its bioavailability and efficacy in vivo.
将来の方向性
There are several future directions for the research of NCPA. Firstly, the exact mechanism of action of NCPA needs to be elucidated to fully understand its pharmacological effects. Secondly, the efficacy of NCPA needs to be tested in various animal models of different diseases to determine its therapeutic potential. Thirdly, the development of novel analogs of NCPA with improved solubility and bioavailability may enhance its efficacy and reduce its limitations. Finally, the safety and toxicity of NCPA need to be thoroughly evaluated before it can be considered for clinical trials.
Conclusion:
In conclusion, NCPA is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic properties. The compound has been extensively studied for its anti-inflammatory, analgesic, and antitumor activities. The exact mechanism of action of NCPA is not fully understood, but it is believed to inhibit the activity of COX-2 enzyme and induce apoptosis in cancer cells. NCPA has several advantages for lab experiments, but its limitations include its low solubility in water. There are several future directions for the research of NCPA, including the elucidation of its mechanism of action, testing its efficacy in various animal models, and the development of novel analogs with improved solubility and bioavailability.
合成法
The synthesis of NCPA involves the reaction between 2-hydroxy-2-phenylacetic acid and 1-cyano-2-phenylethylamine in the presence of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction yields NCPA as a white solid with a yield of around 60%.
科学的研究の応用
NCPA has been extensively studied for its potential therapeutic properties. It has been reported to exhibit anti-inflammatory, analgesic, and antitumor activities. The compound has been tested in vitro and in vivo models for its efficacy against various diseases such as cancer, arthritis, and neuropathic pain.
特性
IUPAC Name |
(2S)-N-(1-cyano-2-phenylethyl)-2-hydroxy-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c18-12-15(11-13-7-3-1-4-8-13)19-17(21)16(20)14-9-5-2-6-10-14/h1-10,15-16,20H,11H2,(H,19,21)/t15?,16-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXPAVUQQWUHHLM-LYKKTTPLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C#N)NC(=O)C(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC(C#N)NC(=O)[C@H](C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-N-(1-cyano-2-phenylethyl)-2-hydroxy-2-phenylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![diethyl 2-(4-(dimethylamino)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2667965.png)
![Dispiro[3.1.36.14]decan-8-ylmethanethiol](/img/structure/B2667967.png)

![N-benzyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2667972.png)

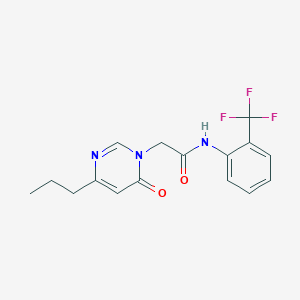

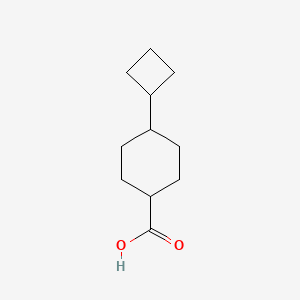

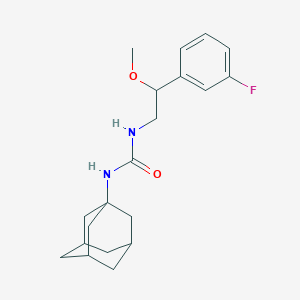
![5-methyl-6-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1H-pyrimidin-2-one](/img/structure/B2667979.png)
